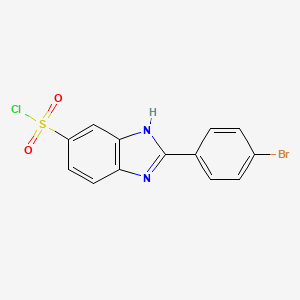

2-(4-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride

Description

2-(4-Bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride (CAS 1306605-51-5) is a heteroaromatic sulfonyl chloride derivative with a molecular formula of C₁₃H₈BrClN₂O₂S and a molecular weight of 371.64 g/mol . The compound features a benzodiazole core substituted at the 5-position with a sulfonyl chloride group and at the 2-position with a 4-bromophenyl moiety.

Properties

Molecular Formula |

C13H8BrClN2O2S |

|---|---|

Molecular Weight |

371.64 g/mol |

IUPAC Name |

2-(4-bromophenyl)-3H-benzimidazole-5-sulfonyl chloride |

InChI |

InChI=1S/C13H8BrClN2O2S/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(20(15,18)19)7-12(11)17-13/h1-7H,(H,16,17) |

InChI Key |

OQWRSNONEWWCAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride typically involves the following steps:

Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzodiazole.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Coupling Reactions: The bromophenyl group can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Cross-Coupling: Reagents include boronic acids or esters, with palladium catalysts and bases such as potassium carbonate or sodium hydroxide.

Major Products

Sulfonamide Derivatives: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Biaryl Compounds: Formed from cross-coupling reactions.

Scientific Research Applications

2-(4-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride is a sulfonamide derivative featuring a sulfonyl chloride functional group attached to a benzodiazole ring system, with a bromophenyl substituent enhancing its biological activity and chemical reactivity. The sulfonyl chloride group makes it an important intermediate in organic synthesis, useful in the development of pharmaceuticals and agrochemicals.

Scientific Research Applications

This compound has applications across multiple fields:

- Chemistry It is used as a building block in the synthesis of more complex organic molecules.

- Biology The compound can be used in the study of biological pathways and interactions.

- Industry The compound is used in the production of various chemical products and materials.

Research indicates that This compound exhibits notable biological activity, with derivatives studied for potential antibacterial and antitumor properties. The bromophenyl moiety enhances the lipophilicity and biological efficacy of the compounds, making them suitable candidates for drug development.

Interaction Studies

Interaction studies involving This compound have focused on its binding affinity with various biological targets. Techniques such as molecular docking and surface plasmon resonance are employed to elucidate the interaction mechanisms with proteins or enzymes relevant to disease pathways. This information is crucial for understanding its potential therapeutic effects and optimizing its chemical structure for enhanced efficacy.

Use as an Intermediate

The presence of the sulfonyl chloride group makes it highly reactive and versatile in various chemical reactions. The sulfonyl chloride group can be substituted with other nucleophiles.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This property is exploited in biochemical studies to modify proteins and other biomolecules, thereby affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table highlights key structural analogues and their distinguishing features:

Key Observations :

- Electron-Withdrawing Effects : The 4-bromophenyl group in the target compound and its analogues enhances electrophilicity at the sulfonyl chloride, facilitating nucleophilic substitution reactions .

Reactivity Profiles

- Sulfonyl Chloride Reactivity : The target compound’s sulfonyl chloride group is highly reactive toward amines and alcohols, akin to 4-[(4-bromophenyl)sulfonyl]benzoyl chloride, which forms amides via Schotten–Baumann reactions .

- Bromophenyl Influence: The electron-withdrawing bromine substituent likely accelerates sulfonamide bond formation compared to non-halogenated analogues .

Biological Activity

2-(4-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride is a sulfonamide derivative that has garnered attention for its biological activity, particularly in antibacterial and antitumor research. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula: C13H8BrClN2O2S

- Molecular Weight: 371.64 g/mol

- CAS Number: 54593574

The compound features a sulfonyl chloride functional group attached to a benzodiazole ring system, with a bromophenyl substituent that enhances its lipophilicity and biological efficacy .

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the benzodiazole core followed by sulfonylation. This multi-step process is crucial for obtaining the desired chemical structure necessary for biological activity.

Antibacterial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial activity. The presence of the bromophenyl moiety is believed to enhance the compound's interaction with bacterial targets. Studies have shown that these compounds can be effective against various strains of bacteria, including multi-drug resistant organisms .

Antitumor Activity

The compound has also been investigated for its potential antitumor properties. Several studies have reported that it exhibits cytotoxic effects against various cancer cell lines, including breast cancer and cervical carcinoma cells. The mechanism of action appears to involve the inhibition of key cellular pathways associated with tumor growth and proliferation .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that modifications in the substituents can significantly influence its biological activity. For instance:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride | Chlorine instead of bromine on phenyl ring | Potentially different antibacterial activity due to chlorine's electronic effects |

| 2-(phenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride | No halogen substituent on phenyl ring | Broader application in non-halogenated environments |

| 2-(4-fluorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride | Fluorine substituent enhancing metabolic stability | Increased resistance to metabolic degradation |

These comparisons highlight how variations in substituents can influence both biological activity and chemical properties.

Study on Antibacterial Activity

A recent study evaluated the antibacterial efficacy of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as norfloxacin.

Study on Antitumor Activity

In another investigation focusing on antitumor effects, derivatives were tested against MCF-7 breast cancer cells. The most potent derivative demonstrated an IC50 value of approximately 12 µg/mL, indicating significant cytotoxicity compared to control treatments like doxorubicin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.